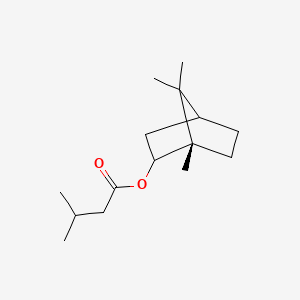
(1S-endo)-Bornyl isovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-endo)-ボルニルイソバレレートは、ボルネオールとイソ吉草酸から誘導されたエステル化合物です。これは、さまざまな精油に自然に存在する化合物であり、その心地よい香りは有名です。
準備方法
合成経路と反応条件
(1S-endo)-ボルニルイソバレレートの合成は、通常、ボルネオールとイソ吉草酸のエステル化によって行われます。反応は、硫酸やp-トルエンスルホン酸などの酸触媒によって触媒されます。反応は還流条件下で行われ、生成物は蒸留または再結晶によって精製されます。
工業生産方法
工業的な設定では、(1S-endo)-ボルニルイソバレレートの生産は、同様のエステル化方法を使用してスケールアップすることができます。このプロセスは、生成物の高収率と純度を確保するために、大型反応器と連続蒸留ユニットを使用します。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大限に高めるように最適化されます。
化学反応の分析
反応の種類
(1S-endo)-ボルニルイソバレレートは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、ボルネオールとイソ吉草酸を生成するために酸化することができます。
還元: 還元反応は、エステルを元のアルコールと酸成分に戻すことができます。
置換: エステル基は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
置換: 酸塩化物と無水物は、置換反応に使用できます。
生成される主な生成物
酸化: ボルネオールとイソ吉草酸。
還元: ボルネオールとイソ吉草酸。
置換: 使用される試薬に応じて、さまざまな置換エステル。
科学研究アプリケーション
(1S-endo)-ボルニルイソバレレートは、いくつかの科学研究アプリケーションを持っています。
化学: 他の有機化合物の合成のための出発物質として使用されます。
生物学: 潜在的な抗菌および抗炎症特性について研究されています。
医学: 生物活性特性による薬物製剤における潜在的な使用について調査されています。
産業: 香料業界では、その心地よい香りと食品製品のフレーバー剤として使用されています。
科学的研究の応用
(1S-endo)-Bornyl isovalerate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
作用機序
(1S-endo)-ボルニルイソバレレートの作用機序は、体内のさまざまな分子標的との相互作用を含みます。これは、酵素活性と受容体結合の調節を通じてその効果を発揮すると考えられています。この化合物はGABA受容体と相互作用し、その潜在的な鎮静作用と不安解消作用をもたらす可能性があります。さらに、これは炎症に関与する特定の酵素の活性を阻害し、その抗炎症特性に貢献する可能性があります。
類似の化合物との比較
類似の化合物
ボルネオール: (1S-endo)-ボルニルイソバレレートの前駆体であり、その抗菌および抗炎症特性は有名です。
イソ吉草酸: 別の前駆体であり、さまざまなエステルの合成に使用され、その独特の臭いは有名です。
メントール: 香料および製薬業界で使用される、類似の芳香特性を持つ化合物。
独自性
(1S-endo)-ボルニルイソバレレートは、ボルネオールとイソ吉草酸の組み合わせにより、独特の芳香特性と生物学的特性を持つ化合物になるため、ユニークです。
類似化合物との比較
Similar Compounds
Borneol: A precursor to (1S-endo)-Bornyl isovalerate, known for its antimicrobial and anti-inflammatory properties.
Isovaleric Acid: Another precursor, used in the synthesis of various esters and known for its distinct odor.
Menthol: A compound with similar aromatic properties, used in the fragrance and pharmaceutical industries.
Uniqueness
This compound is unique due to its combination of borneol and isovaleric acid, resulting in a compound with distinct aromatic and biological properties
生物活性
(1S-endo)-Bornyl isovalerate is an ester derived from bornyl alcohol and isovaleric acid, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals, food additives, and cosmetics. This article explores the biological activities of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol. The structure features a bicyclic framework typical of terpenoids, which contributes to its biological properties.
Antioxidant Activity
Antioxidant activity is a critical aspect of many natural compounds, including this compound. Studies have shown that this compound exhibits significant free radical scavenging capabilities.
Table 1: Antioxidant Activity Comparison
The IC50 value indicates the concentration required to inhibit 50% of the free radicals. The higher IC50 value for this compound compared to Trolox suggests that while it has antioxidant properties, it may be less potent than Trolox.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The compound demonstrates notable inhibitory effects on both bacteria and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 125 µg/mL | |
| Escherichia coli | 250 µg/mL | |
| Candida albicans | 250 µg/mL |
The results indicate that this compound has moderate antimicrobial activity, particularly against common pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxic Activity
Cytotoxicity studies have revealed that this compound can induce cell death in various cancer cell lines.
Table 3: Cytotoxicity Data
These findings suggest that this compound possesses potential as an anticancer agent, although further studies are needed to fully understand its mechanisms of action.
Case Studies
Case Study 1: Antioxidant Properties in Food Preservation
A study conducted on the application of this compound in food preservation demonstrated its effectiveness in reducing oxidative spoilage in oils. The addition of this compound significantly extended the shelf life of food products by inhibiting lipid peroxidation.
Case Study 2: Antimicrobial Effects in Clinical Settings
In a clinical setting, formulations containing this compound were tested against antibiotic-resistant strains of bacteria. Results indicated a reduction in bacterial load, suggesting its potential use as an alternative antimicrobial agent.
特性
CAS番号 |
85699-69-0 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11?,12?,15-/m1/s1 |
InChIキー |
MPYYVGIJHREDBO-KOHJWAIASA-N |
異性体SMILES |
CC(C)CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
正規SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















